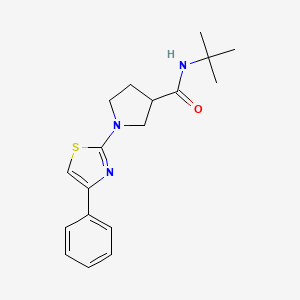![molecular formula C24H26F3N3O2 B15116495 2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15116495.png)
2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolo[3,4-c]pyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. The key steps include the formation of the pyrrolo[3,4-c]pyrrole core, followed by the introduction of the trifluoromethyl group and the phenyloxane-4-carbonyl moiety. Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group like an amine or ester.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of 2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolo[3,4-c]pyrrole moiety may facilitate specific interactions with biological molecules. These interactions can modulate various pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Pyrrole: A simpler analog that forms the basis for many biologically active compounds.
Pyrrolidine: Another related compound with a saturated ring structure, often used in drug discovery.
Trifluoromethylpyridine: A compound with a similar trifluoromethyl group, but lacking the complex pyrrolo[3,4-c]pyrrole structure.
Uniqueness
2-[5-(4-Phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of a trifluoromethyl group and a pyrrolo[3,4-c]pyrrole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C24H26F3N3O2 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
(4-phenyloxan-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C24H26F3N3O2/c25-24(26,27)20-6-7-21(28-12-20)29-13-17-15-30(16-18(17)14-29)22(31)23(8-10-32-11-9-23)19-4-2-1-3-5-19/h1-7,12,17-18H,8-11,13-16H2 |
InChIキー |
BAESSAJQQJOBQV-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC4CN(CC4C3)C5=NC=C(C=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15116412.png)
![N-tert-butyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15116415.png)
![4-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B15116416.png)
![1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B15116422.png)
![3-[(4-Tert-butylphenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15116427.png)
![4-(5-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B15116438.png)
![N-{1-[2-(azepan-1-yl)-2-oxoethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15116459.png)
![2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)indolizine](/img/structure/B15116461.png)
![3-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B15116466.png)
![5-Bromo-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B15116467.png)

![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15116476.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B15116501.png)
![3-(2-Methoxyethyl)-1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B15116508.png)
